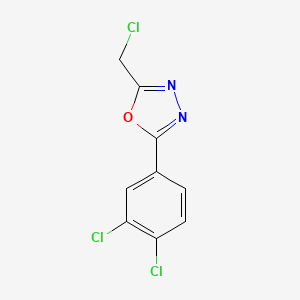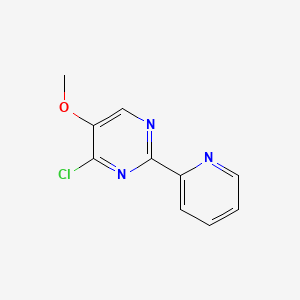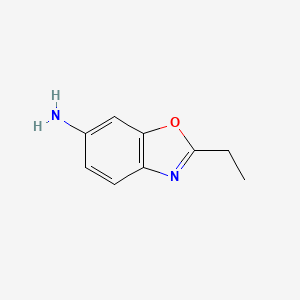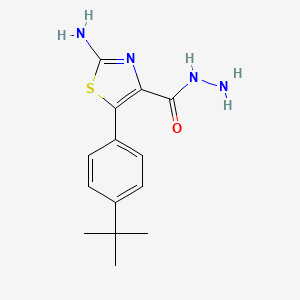![molecular formula C11H15N3S B1272489 1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine CAS No. 327072-88-8](/img/structure/B1272489.png)
1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine
Übersicht
Beschreibung
1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine, also known as 1-benzimidazole-3-methylthiopropan-1-amine (BMPTA), is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. BMPTA has been studied for its ability to act as an enzyme inhibitor, a ligand for protein-protein interactions, and a novel therapeutic agent for a variety of diseases. In addition, BMPTA has been used in the synthesis of other compounds and in the study of various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine and its derivatives have been extensively researched for their potential in anticancer therapy. A study by Rashid, Husain, and Mishra (2012) synthesized various derivatives of this compound, showing significant to good anticancer activity in vitro. Notably, one derivative was identified as a lead compound due to its significant growth inhibition activity (Rashid, Husain, & Mishra, 2012). Similarly, Nofal et al. (2014) found that derivatives of this compound exhibited promising anticancer activity against various cancerous cell lines (Nofal et al., 2014).
Antimicrobial Activity
The antimicrobial potential of derivatives of this compound has been explored in several studies. Darekar et al. (2020) synthesized novel derivatives showing moderate activity against gram-positive and gram-negative bacterial strains (Darekar, Karale, Akolkar, & Burungale, 2020). Reddy and Reddy (2010) also synthesized novel derivatives with significant antibacterial and antifungal activity (Reddy & Reddy, 2010).
Ring-Opening Polymerization
In the field of polymer chemistry, the use of this compound has been identified. Akpan, Omondi, and Ojwach (2018) demonstrated its role in ring-opening polymerization reactions, producing polycaprolactone and polylactides with moderate molecular weights and narrow polydispersity indexes (Akpan, Omondi, & Ojwach, 2018).
Influence in Electrochromic Properties
The compound has also been studied for its influence on the electrochromic properties of conducting polymers. Akpinar, Nurioglu, and Toppare (2012) synthesized derivatives and investigated their potential in altering the optical properties of polymers, demonstrating the ability to control polymer chain conformation through chemical modifications (Akpinar, Nurioglu, & Toppare, 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-15-7-6-8(12)11-13-9-4-2-3-5-10(9)14-11/h2-5,8H,6-7,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNOVKZOKFLYAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol](/img/structure/B1272416.png)

![5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1272419.png)
![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1272423.png)





